molecular formula C13H10N2O2 B14176157 2-(Phenylazo)benzoic acid CAS No. 3682-56-2

2-(Phenylazo)benzoic acid

Cat. No.: B14176157
CAS No.: 3682-56-2
M. Wt: 226.23 g/mol
InChI Key: UVOKEWIIBKIDIY-UHFFFAOYSA-N
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Description

2-(Phenylazo)benzoic acid, also known as 4-(Phenylazo)benzoic acid, is an organic compound with the molecular formula C13H10N2O2. It is an azobenzene derivative, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its photo-isomerizable properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Phenylazo)benzoic acid can be synthesized through the reaction of p-aminobenzoic acid with nitrosobenzene. The reaction typically involves the formation of an azo bond between the aromatic rings under controlled conditions . Another method involves the use of diazonium salts, where p-aminobenzoic acid is diazotized and then coupled with benzene derivatives .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic oxidation processes. These methods are designed to be sustainable and produce high yields of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylazo)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted azobenzenes, amines, and various oxidized derivatives .

Mechanism of Action

The mechanism of action of 2-(Phenylazo)benzoic acid involves its ability to undergo photo-isomerization. Upon exposure to UV or visible light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and sensors . The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent changes in its molecular structure .

Comparison with Similar Compounds

Uniqueness: 2-(Phenylazo)benzoic acid is unique due to its combination of an azo group and a carboxylic acid group, which imparts distinct chemical properties and reactivity. Its ability to undergo photo-isomerization makes it particularly valuable in applications requiring light-responsive behavior .

Properties

CAS No.

3682-56-2

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-phenyldiazenylbenzoic acid

InChI

InChI=1S/C13H10N2O2/c16-13(17)11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H,(H,16,17)

InChI Key

UVOKEWIIBKIDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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